Methylene ropinirole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylene ropinirole is a dimeric degradant of ropinirole, a compound used clinically for the treatment of Parkinson’s disease and primary restless legs syndrome. Ropinirole is a non-ergoline dopamine agonist that stimulates dopamine D2 receptors within the caudate-putamen in the brain .
Preparation Methods
Methylene ropinirole is formed by the reaction of ropinirole with formaldehyde under alkaline conditions. The synthetic route involves adding triethylamine and a 37% formaldehyde solution to a methanol solution of ropinirole hydrochloride . The reaction conditions are carefully controlled to ensure the formation of the methylene-bridged dimer.
Chemical Reactions Analysis
Methylene ropinirole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methylene ropinirole has several scientific research applications:
Chemistry: It is used as a model compound to study the dimerization of ropinirole and the formation of methylene-bridged dimers.
Biology: Researchers use this compound to investigate the biological activity of dimeric dopamine agonists and their potential therapeutic applications.
Medicine: The compound is studied for its potential use in the treatment of neurological disorders, particularly those involving dopamine dysregulation.
Mechanism of Action
The mechanism of action of methylene ropinirole involves its ability to stimulate dopamine D2 receptors within the caudate-putamen in the brain. This stimulation leads to increased dopamine signaling, which helps alleviate the symptoms of Parkinson’s disease and restless legs syndrome . The molecular targets and pathways involved include the dopamine D2 receptor and associated signaling pathways.
Comparison with Similar Compounds
Methylene ropinirole is unique compared to other similar compounds due to its dimeric structure and methylene bridge. Similar compounds include:
Ropinirole: The parent compound, used clinically for Parkinson’s disease and restless legs syndrome.
Pramipexole: Another non-ergoline dopamine agonist used for similar indications.
Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
This compound’s uniqueness lies in its dimeric structure, which may confer different pharmacological properties compared to its monomeric counterparts.
Properties
Molecular Formula |
C17H24N2O |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-3-methylidene-1H-indol-2-one |
InChI |
InChI=1S/C17H24N2O/c1-4-10-19(11-5-2)12-9-14-7-6-8-15-16(14)13(3)17(20)18-15/h6-8H,3-5,9-12H2,1-2H3,(H,18,20) |
InChI Key |
IZHQXCBPAPSRRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=C2C(=C)C(=O)NC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.